Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate
CAS No.: 1116624-06-6
Cat. No.: VC15911888
Molecular Formula: C10H8F3NO4
Molecular Weight: 263.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1116624-06-6 |
|---|---|
| Molecular Formula | C10H8F3NO4 |
| Molecular Weight | 263.17 g/mol |
| IUPAC Name | methyl 2-[3-nitro-4-(trifluoromethyl)phenyl]acetate |
| Standard InChI | InChI=1S/C10H8F3NO4/c1-18-9(15)5-6-2-3-7(10(11,12)13)8(4-6)14(16)17/h2-4H,5H2,1H3 |
| Standard InChI Key | PQCKYJGCSKXVGG-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Introduction
Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate is an organic compound characterized by the presence of a nitro group and a trifluoromethyl group on a phenyl ring, along with a methyl ester functional group. This compound is primarily classified as an aromatic nitro compound and an ester. The molecular formula for Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate is C10H8F3NO4, and its molecular weight is 263.17000 g/mol .
Synthesis
The synthesis of Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate typically involves the nitration of a trifluoromethyl-substituted phenyl acetate. The nitration process usually employs concentrated nitric acid and sulfuric acid as nitrating agents, conducted under controlled temperatures to ensure selectivity for the desired position on the phenyl ring.
Safety and Handling
Handling Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate requires caution due to its potential irritant properties and reactivity with strong oxidizing agents. Safety measures include avoiding inhalation, eye contact, skin contact, and ingestion. The compound should not be allowed to enter drains, and disposal should follow appropriate environmental guidelines .
Data Table
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C10H8F3NO4 | - |
| Molecular Weight | 263.17000 | g/mol |
| CAS Number | 1116624-06-6 | - |
| Exact Mass | 263.04100 | g/mol |
| LogP | 2.85230 | - |
| PSA | 72.12000 | - |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume